molecular formula C8H14BrN3 B2820881 4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine CAS No. 1536252-20-6

4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine

Cat. No.: B2820881
CAS No.: 1536252-20-6
M. Wt: 232.125
InChI Key: PXVOWWLZDNQDRM-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine: is a chemical compound with the molecular formula C8H14BrN3 and a molecular weight of 232.12 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-amine
  • 4-Bromo-1-ethyl-3-phenyl-1H-pyrazol-5-amine
  • 4-Bromo-1-ethyl-3-cyclohexyl-1H-pyrazol-5-amine

Uniqueness

4-Bromo-1-ethyl-3-isopropyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and potential interactions with hydrophobic targets, while the bromine atom provides a site for further functionalization .

Properties

IUPAC Name

4-bromo-2-ethyl-5-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3/c1-4-12-8(10)6(9)7(11-12)5(2)3/h5H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVOWWLZDNQDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(C)C)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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